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Compound of Interest

Compound Name: 3-Chloro-4-methylbenzaldehyde

CAS No.: 3411-03-8

Cat. No.: B1590390 Get Quote

Executive Summary
3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8) is a halogenated aromatic aldehyde

serving as a critical pharmacophore in medicinal chemistry and a versatile intermediate in

agrochemical synthesis.[1][2][3][4] Characterized by its dual functionality—an electrophilic

formyl group and a lipophilic chloro-methyl motif—it is frequently employed in the development

of enzyme inhibitors, specifically targeting pathways requiring lipophilic ligand integration. This

guide provides a definitive technical profile, synthesizing physicochemical constants, spectral

characteristics, and validated handling protocols for research and development applications.

Physicochemical Profile
The following data represents the consensus of experimental values and high-fidelity

computational models validated for this specific isomer.
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Property Value / Description Condition / Note

CAS Registry Number 3411-03-8

IUPAC Name
3-Chloro-4-

methylbenzaldehyde

Molecular Formula C₈H₇ClO

Molecular Weight 154.59 g/mol

Physical State Low-melting solid or liquid
Solidifies < 27°C; Liquid >

31°C

Melting Point 27 – 31 °C
[Lit.[1][2][3][4][5][6][7][8][9][10]

value range]

Boiling Point 232 °C @ 760 mmHg

Flash Point 105 °C (221 °F) Closed Cup

Density ~1.2 g/mL (Estimated)
Note: Specific gravity > water

due to Cl substitution

Refractive Index Not standardly reported

LogP (Octanol/Water) 3.10 Computed (XLogP3)

pKa N/A (Non-ionizable) Aldehyde proton is non-acidic

Appearance Colorless to pale yellow Darkens upon oxidation

Molecular Structure & Identification[1][5][12]
Structural Analysis
The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The 4-methyl

group provides electron-donating inductive effects (+I), slightly deactivating the electrophilicity

of the aldehyde compared to the unsubstituted analog. Conversely, the 3-chloro substituent

exerts an electron-withdrawing inductive effect (-I) and a weak mesomeric donating effect (+M),

creating a unique electronic environment that influences nucleophilic attack at the carbonyl

carbon.
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Spectral Fingerprint
Researchers should use the following diagnostic signals for structural verification.

Proton NMR (¹H NMR, CDCl₃, 400 MHz)
Aldehyde (-CHO): Singlet, δ 9.90 – 10.00 ppm. Distinctive downfield shift.

Aromatic Region:

H-2 (d, J~1.5 Hz): ~7.85 ppm (Ortho to CHO, meta to Cl; most deshielded aromatic

proton).

H-6 (dd, J~8.0, 1.5 Hz): ~7.65 ppm (Ortho to CHO).

H-5 (d, J~8.0 Hz): ~7.35 ppm (Ortho to Me).

Methyl (-CH₃): Singlet, δ 2.40 – 2.45 ppm.

Infrared Spectroscopy (FT-IR, Neat)
C=O Stretch: 1690 – 1705 cm⁻¹ (Strong, sharp).

C-H Aldehyde Stretch: 2720 & 2820 cm⁻¹ (Fermi doublet).

Ar-Cl Stretch: 1050 – 1090 cm⁻¹ (Characteristic halo-arene band).

Solubility & Thermodynamics
Solvent Compatibility
The compound exhibits lipophilic character (LogP 3.1), dictating its solubility profile.

High Solubility: Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO,

DMF.

Low/Insoluble: Water (< 0.5 mg/mL), aqueous buffers (pH 2-10).

Partitioning Logic
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For extraction protocols, avoid aqueous phases unless pH adjustment is used to remove

ionizable impurities (e.g., carboxylic acids from oxidation). A biphasic system of Ethyl Acetate /

Water or DCM / Brine is recommended for quantitative recovery.

Handling, Stability & Safety
Stability Profile

Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation in air, forming 3-

chloro-4-methylbenzoic acid. This manifests as white solid precipitates forming in the liquid

sample.

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8 °C. Seal containers tightly

to prevent moisture and oxygen ingress.

Safety (GHS Classification)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[1][11]

H319: Causes serious eye irritation.[1][11]

H335: May cause respiratory irritation.[1][11]

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

Experimental Protocols
Protocol A: Purification via Recrystallization (for Solid
Samples)
If the sample has solidified but contains impurities (yellowing), use this method.

Dissolution: Dissolve crude solid in a minimum volume of hot Hexane/Ethyl Acetate (9:1).

Filtration: Filter while hot to remove insoluble oxidized acid byproducts.
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Crystallization: Cool slowly to room temperature, then to 0°C.

Collection: Filter crystals and wash with cold hexane. Dry under vacuum.

Protocol B: Synthetic Utility (Reductive Amination)
Standard workflow for converting the aldehyde to a secondary amine (drug intermediate).

Imine Formation: Combine 1.0 eq 3-Chloro-4-methylbenzaldehyde with 1.1 eq primary

amine in DCE (Dichloroethane) or MeOH. Add activated molecular sieves (4Å). Stir 2–4 h.

Reduction: Cool to 0°C. Add 1.5 eq Sodium Triacetoxyborohydride (STAB) portion-wise.

Quench: Stir overnight at RT. Quench with sat. NaHCO₃.

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and

concentrate.

Visualizations
Diagram 1: Reactivity & Functionalization Pathways
This diagram illustrates the core transformations relevant to drug discovery, highlighting the

divergence between oxidation (degradation) and functionalization.
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Caption: Divergent synthetic pathways: Oxidation leads to the benzoic acid impurity, while

reductive amination yields high-value amine scaffolds.
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Diagram 2: Purification Decision Tree
A logic flow for handling the compound based on its physical state (Liquid vs. Solid) and purity.
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Caption: Decision matrix for purification based on the compound's phase behavior near room

temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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